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Abstract
Benzyl isobutyrate (CAS No. 103-28-6) is an organic ester recognized for its characteristic

fruity, floral aroma.[1] Beyond its prevalent use in the fragrance and flavor industries, its

chemical properties make it a subject of interest in organic synthesis and as a potential building

block for more complex molecules. This guide provides a comprehensive overview of the

chemical and physical properties of benzyl isobutyrate, its molecular structure, detailed

spectroscopic analysis, and a robust experimental protocol for its synthesis via Fischer

esterification.

Chemical and Physical Properties
Benzyl isobutyrate is a colorless liquid with a molecular formula of C₁₁H₁₄O₂.[2][3] It is

characterized by its insolubility in water and glycerin, while being soluble in organic solvents

and oils.[4] This solubility profile makes it a versatile ingredient in various formulations.

Table 1: Physical and Chemical Properties of Benzyl Isobutyrate
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Property Value Reference

Molecular Formula C₁₁H₁₄O₂ [2][3]

Molecular Weight 178.23 g/mol [2][3][4]

Appearance Colorless liquid [2]

Boiling Point 228 - 238 °C [2][3][5]

Density 1.003 g/mL at 25 °C [2][3][5]

Refractive Index (n20/D) 1.488 - 1.492 [2][4]

Solubility

Insoluble in water and glycerin;

soluble in organic solvents and

oils

[4]

Odor Fresh, floral, fruity, jasmine-like [1]

Taste Sweet, strawberry-like [1]

Chemical Structure and Identifiers
The structural framework of benzyl isobutyrate consists of a benzyl group ester-linked to an

isobutyric acid moiety. Its formal IUPAC name is benzyl 2-methylpropanoate.[4]

Table 2: Structural Identifiers for Benzyl Isobutyrate
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Identifier Value Reference

IUPAC Name benzyl 2-methylpropanoate [4]

Synonyms

Benzyl 2-methylpropionate,

Phenylmethyl 2-

methylpropanoate

[2][4]

CAS Number 103-28-6 [2][3]

SMILES
CC(C)C(=O)OCC1=CC=CC=C

1
[3][4]

InChI

InChI=1S/C11H14O2/c1-

9(2)11(12)13-8-10-6-4-3-5-7-

10/h3-7,9H,8H2,1-2H3

[3][4]

InChIKey
UIKJRDSCEYGECG-

UHFFFAOYSA-N
[3][4]

Synthesis of Benzyl Isobutyrate
The most common and efficient method for the synthesis of benzyl isobutyrate is the Fischer

esterification of benzyl alcohol with isobutyric acid, catalyzed by a strong acid.[6] This

reversible reaction is typically driven to completion by removing the water formed as a

byproduct, often through azeotropic distillation.[6]

Fischer Esterification Reaction Mechanism
The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic

attack by the alcohol, subsequent proton transfer, and the elimination of water to form the ester.
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Caption: Fischer Esterification Mechanism for Benzyl Isobutyrate Synthesis.

Experimental Protocol: Synthesis of Benzyl Isobutyrate
This protocol details the synthesis of benzyl isobutyrate from benzyl alcohol and isobutyric

acid using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials and Reagents:

Benzyl alcohol

Isobutyric acid

p-Toluenesulfonic acid monohydrate

Toluene

Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Ethyl acetate

Hexanes

Equipment:

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Glassware for extraction and filtration

Flash chromatography setup

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark

apparatus, and a reflux condenser, add benzyl alcohol (1.0 eq.), isobutyric acid (1.2 eq.), p-

toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approximately 2 mL per gram of

benzyl alcohol).

Azeotropic Distillation: Heat the reaction mixture to reflux using a heating mantle. The water

produced during the esterification will be collected in the Dean-Stark trap as an azeotrope
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with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5

hours).

Work-up:

Allow the reaction mixture to cool to room temperature.

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water

(1x), and brine (1x).

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to remove the toluene and excess reactants.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes, to yield pure benzyl isobutyrate.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and

IR spectroscopy.

Spectroscopic Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzyl isobutyrate provides distinct signals corresponding to the

protons in the benzyl and isobutyrate moieties.

Table 3: ¹H NMR Spectral Data for Benzyl Isobutyrate (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.38 - 7.28 m 5H Ar-H

5.10 s 2H -O-CH₂-Ph

2.58 septet 1H -CH(CH₃)₂

1.17 d 6H -CH(CH₃)₂

Data sourced from spectral databases.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic

carbons, the benzylic carbon, and the carbons of the isobutyrate group.

Table 4: Predicted ¹³C NMR Spectral Data for Benzyl Isobutyrate

Chemical Shift (δ, ppm) Assignment

~177 C=O (ester carbonyl)

~136 C-ipso (aromatic)

~128.5 C-ortho/meta (aromatic)

~128.1 C-para (aromatic)

~66 -O-CH₂-Ph

~34 -CH(CH₃)₂

~19 -CH(CH₃)₂

Predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
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The IR spectrum of benzyl isobutyrate is distinguished by a strong carbonyl stretch and

absorptions corresponding to the aromatic ring and alkyl groups.

Table 5: Characteristic IR Absorption Bands for Benzyl Isobutyrate

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium C-H stretch (aromatic)

~2970, 2870 Medium-Strong C-H stretch (aliphatic)

~1730 Strong C=O stretch (ester)

~1605, 1495 Medium-Weak C=C stretch (aromatic ring)

~1250, 1150 Strong C-O stretch (ester)

Values are typical for this class of compound.

Safety and Handling
Benzyl isobutyrate is a flammable liquid and should be handled with appropriate safety

precautions.[3] Use in a well-ventilated area and avoid contact with skin and eyes.[7] Personal

protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Store

in a tightly closed container in a cool, dry place away from ignition sources.[7]

Conclusion
This technical guide provides a detailed overview of the chemical properties, structure,

synthesis, and spectroscopic characterization of benzyl isobutyrate. The information

presented, including the comprehensive tables and detailed experimental protocol, serves as a

valuable resource for researchers and professionals in the fields of chemistry and drug

development. The methodologies and data herein are intended to facilitate further research and

application of this versatile ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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